molecular formula C10H10BrN B3107621 6-Bromo-1,3-dimethyl-1H-indole CAS No. 1616099-24-1

6-Bromo-1,3-dimethyl-1H-indole

Cat. No.: B3107621
CAS No.: 1616099-24-1
M. Wt: 224.1 g/mol
InChI Key: YWCVPVSACLPFIC-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10BrN . It belongs to the class of organic compounds known as indoles, which are characterized by a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of bromine and methyl groups at specific positions on the indole ring differentiates this compound from other indole derivatives .

Scientific Research Applications

Crystal Structure and Molecular Analysis

6-Bromo-1,3-dimethyl-1H-indole derivatives are studied for their crystal structure and molecular interactions. Barakat et al. (2017) conducted a study on a related compound, focusing on its crystal structure using X-ray diffraction, Hirshfeld surface analysis, and thermal stability. They also utilized computational methods like DFT and TD-DFT for molecular orbital and NMR chemical shift analyses (Barakat et al., 2017).

Synthesis and Derivative Formation

Research has been conducted on the synthesis of various derivatives of this compound and related compounds. Miki et al. (2006) explored the treatment of dimethyl indole-2,3-dicarboxylate with various reagents to produce bromoindole derivatives, demonstrating the versatility of these compounds in synthesis (Miki et al., 2006).

Biological Activity and Natural Products

Several studies have investigated the biological activities of brominated indole derivatives. For instance, Peters et al. (2002) isolated ten brominated alkaloids from the marine bryozoan Flustra foliacea, highlighting the natural occurrence and potential biological activities of these compounds (Peters et al., 2002). Additionally, Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectidae sponges, demonstrating their antimicrobial properties (Segraves & Crews, 2005).

Medicinal Chemistry and Drug Development

In the field of medicinal chemistry, the derivatives of this compound have been explored for drug development. Hu et al. (2002) studied the binding of bromotryptamine derivatives to serotonin receptors, indicating the potential of these compounds in the development of drugs affecting the serotonin system (Hu et al., 2002).

Photobiology and Photochemistry

The interaction of this compound derivatives with light and their photochemical properties have also been a subject of study. Celewicz (1989) explored the photochemical reactions of bromo-dimethyluracils with indoles, revealing insights into the photobiological applications of these compounds (Celewicz, 1989).

Safety and Hazards

6-Bromo-1,3-dimethyl-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and contact with skin and eyes. It should be stored in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

6-bromo-1,3-dimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7-6-12(2)10-5-8(11)3-4-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCVPVSACLPFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-3-methyl-1H-indole (200 mg, 0.95 mmol) in DMF (8 mL) was added NaH (114 mg, 2.85 mmol, m %/60%). The mixture was stirred at room temperature for 1 h before the addition of MeI (162 mg, 1.14 mmol). The system was stirred at room temperature for 4 h then the mixture was quenched with water and extracted with EtOAc. The organic layer was concentrated to give crude product which was used in next step without further purification. LCMS (m/z): 224.1 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
162 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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